

Cross-Validation of Benzyl Alcohol-¹³C Analysis: A Comparative Guide to Analytical Techniques

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Compound of Interest

Compound Name: Benzyl alcohol-¹³C

Cat. No.: B1626251

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For researchers, scientists, and drug development professionals, the accurate characterization of isotopically labeled compounds like Benzyl alcohol-¹³C is paramount. This guide provides an objective comparison of analytical techniques used to validate the structure, purity, and isotopic enrichment of Benzyl alcohol-¹³C, supported by experimental data and detailed methodologies. Cross-validation using complementary techniques ensures data integrity, which is critical for applications such as mechanistic studies, metabolic pathway tracing, and quantitative analysis using isotope dilution methods.^{[1][2]}

Overview of Analytical Techniques

The analysis of Benzyl alcohol-¹³C relies on a suite of powerful analytical methods. While each technique offers unique insights, they are most powerful when used in conjunction to provide a comprehensive characterization. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and various chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Technique	Information Provided	Key Advantages	Common Limitations
^{13}C NMR Spectroscopy	Confirms the precise location of the ^{13}C label and isotopic enrichment.[1]	Unambiguously identifies the labeled carbon atom and provides structural information.[1]	Relatively lower sensitivity compared to MS; requires pure samples.[3]
Mass Spectrometry (MS)	Confirms molecular weight increase due to the ^{13}C isotope and helps assess isotopic purity.[1]	High sensitivity; provides molecular formula with high-resolution instruments.[1][3]	Does not inherently provide the specific location of the label without fragmentation analysis.[3]
HPLC	Quantifies chemical purity and separates Benzyl alcohol from impurities or formulations.[1][4]	Excellent for purity assessment and quantification in complex mixtures.[1]	Does not directly provide structural information or confirm isotopic labeling.
GC-MS	Separates volatile compounds and provides mass spectra for identification and quantification.[1][3]	Powerful combination of separation and identification for volatile samples.[1]	The compound must be volatile and thermally stable.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for characterizing Benzyl alcohol- ^{13}C as it directly probes the carbon skeleton.[1]

^{13}C NMR Analysis

The most definitive method for confirming the position of the isotopic label is ^{13}C NMR. In Benzyl alcohol- ^{13}C , where the label is typically at the alpha-position (the carbon attached to the hydroxyl group), a distinct signal appears in the spectrum.

- Unlabeled Benzyl Alcohol: The alpha-carbon signal appears at approximately 65.14 ppm.[5]

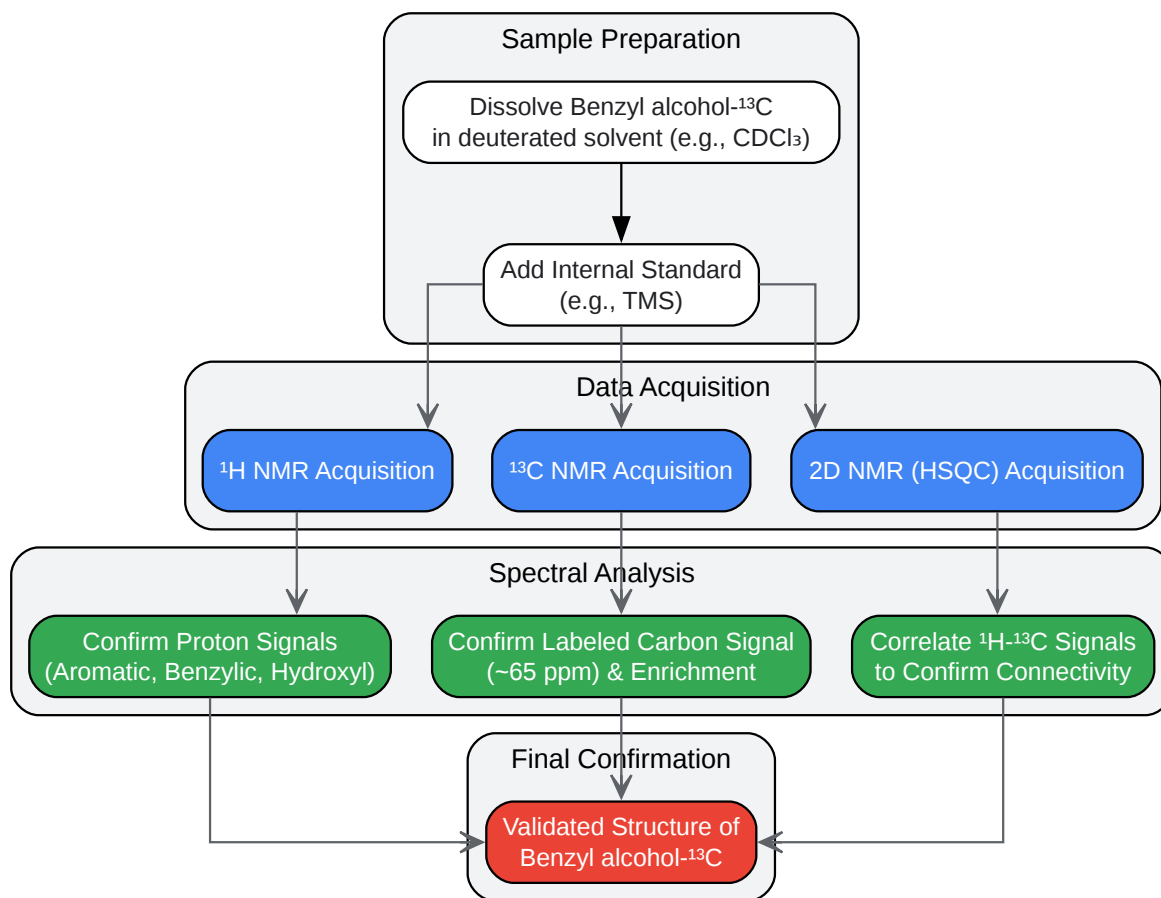
- Benzyl alcohol- α - ^{13}C : This signal is significantly enhanced due to the 99% enrichment of ^{13}C at this position.^[1] The chemical shift remains around 64-65 ppm, with slight variations depending on the solvent.^[1]

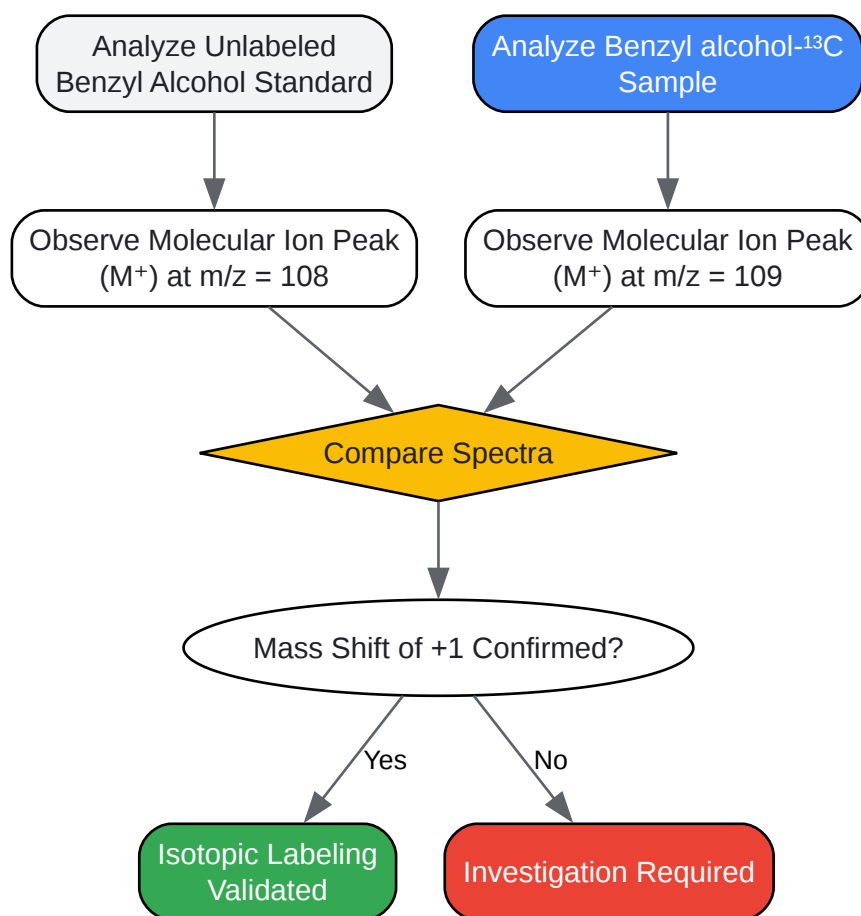
Carbon Assignment	Unlabeled Chemical Shift (δ , ppm)	^{13}C -Labeled Chemical Shift (δ , ppm)	Notes
C α (Labeled Carbon)	~65.1	~64-65	Signal intensity is dramatically increased in the labeled compound. ^[1]
C1 (Aromatic)	~140.9	~141.3	Quaternary carbon attached to the C α H ₂ OH group.
C2, C6 (Aromatic)	~127.0	~126.7	ortho carbons.
C3, C5 (Aromatic)	~128.5	~128.6	meta carbons.
C4 (Aromatic)	~127.6	~127.3	para carbon.

(Note: Chemical shifts are based on reported data in CDCl₃ and DMSO and may vary slightly based on experimental conditions).^{[5][6]}

Workflow for NMR-Based Structural Confirmation

The logical workflow involves preparing the sample, acquiring various NMR spectra, and integrating the data to confirm the structure and isotopic enrichment.





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